(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole

Chiral resolution Enantiomeric purity Stereochemical procurement

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole (CAS 189760-44-9) is a chiral, fused tetracyclic heterocycle defined by a naphthalene ring system fused to an oxazole ring, with a phenyl substituent at the 2-position. The compound possesses a defined (3aR,9bS) absolute stereochemistry at the ring junction, placing it within the broader class of hydrogenated naphthoxazoles.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 189760-44-9
Cat. No. B12553865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole
CAS189760-44-9
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3C1OC(=N3)C4=CC=CC=C4
InChIInChI=1S/C17H15NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-9,15-16H,10-11H2/t15-,16+/m1/s1
InChIKeyJCMGYLCYRRYFNI-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole (CAS 189760-44-9): Structural Classification and Procurement Context


(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole (CAS 189760-44-9) is a chiral, fused tetracyclic heterocycle defined by a naphthalene ring system fused to an oxazole ring, with a phenyl substituent at the 2-position. The compound possesses a defined (3aR,9bS) absolute stereochemistry at the ring junction, placing it within the broader class of hydrogenated naphthoxazoles. Structurally related hydrogenated naphthoxazoles have been investigated as scaffolds for antiallergic agents in pharmaceutical patents [1], and the 2-arylnaphthoxazole ligand framework has been employed to generate palladium(II) complexes that act as phosphine-free catalysts for Heck and Suzuki coupling reactions [2]. Although this specific stereoisomer has not been the primary subject of published biological or catalytic evaluation, its chiral, conformationally constrained architecture makes it a candidate building block for medicinal chemistry library synthesis and asymmetric methodology development.

Stereochemical Control Defined (3aR,9bS) bridgehead configuration for chiral applications
Scaffold Topology Non-planar cis-fused tetrahydronaphtho core with mixed sp²/sp³ character
Build Context May support med chem library design and asymmetric methodology exploration

Why Generic Substitution Fails for (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole (CAS 189760-44-9)


In-class compounds within the hydrogenated naphthoxazole family cannot be simply interchanged for procurement or experimental purposes because three structural variables converge to determine functional performance: (i) the position of ring fusion (naphtho[1,2-d] vs. naphtho[2,1-d] vs. naphtho[2,3-d] oxazole connectivity), which dictates the overall molecular shape and electronic distribution; (ii) the oxidation state of the naphthalene-derived ring system (fully aromatic naphthoxazole vs. partially saturated tetrahydronaphthoxazole), which influences conformational flexibility and physicochemical properties; and (iii) the absolute stereochemistry at the 3a and 9b bridgehead positions, where the (3aR,9bS) configuration produces a specific three-dimensional orientation of the fused ring system distinct from its (3aS,9bR) enantiomer [1]. The tetrahydronaphtho[1,2-d]oxazole scaffold with defined cis-ring junction stereochemistry has been specifically claimed in antiallergic agent patents, indicating that the precise substitution and stereochemical pattern is integral to biological target engagement [2]. Substituting a different regioisomer or stereoisomer introduces uncontrolled variables that compromise experimental reproducibility.

Enantiomer
The (3aS,9bR) isomer (CAS 1514923-13-7) may reverse stereochemical outcomes; separate CAS confirms distinct identity
Regioisomer
Naphtho[2,1-d] or [2,3-d] fusion topologies may alter metal chelation geometry and biological target presentation
Oxidation State
Fully aromatic naphthoxazole (planar) lacks the conformational constraint of the tetrahydronaphtho scaffold

Quantitative Differentiation Evidence for (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole (CAS 189760-44-9)


Stereochemical Identity: (3aR,9bS) vs. (3aS,9bR) Enantiomeric Discrimination in the Naphtho[1,2-d]oxazole Series

The compound bearing CAS 189760-44-9 is explicitly assigned the (3aR,9bS) absolute configuration at the two bridgehead stereocenters of the tetrahydronaphtho[1,2-d]oxazole scaffold. Its enantiomer, the (3aS,9bR) isomer, is registered under the distinct CAS number 1514923-13-7 and is listed by suppliers as a separately catalogued chemical entity [1]. This is not a trivial tautomeric or conformational distinction; the two enantiomers are non-superimposable mirror images that would exhibit opposite optical rotation values and potentially divergent behavior in any chiral environment, including biological receptor binding and asymmetric catalysis. The (3aR,9bS) isomer has a computed octanol-water partition coefficient (LogP) of 3.52 that is identical in magnitude to its enantiomer, meaning solubility and permeability characteristics are preserved while stereochemical identity is inverted [1]. Procurement of CAS 189760-44-9 rather than CAS 1514923-13-7 is mandatory when the experimental design requires the (3aR,9bS) enantiomer specifically.

Enantiomer Identity
Head-to-head
Opposite absolute configuration; separate CAS entries; identical computed LogP 3.52
Stereochemistry must match experimental design; wrong isomer may shift chiral outcomes
Supplier registry data; optical rotation values not available for direct confirmation
Chiral resolution Enantiomeric purity Stereochemical procurement

Regioisomeric Scaffold Discrimination: Naphtho[1,2-d] vs. Naphtho[2,1-d] and Naphtho[2,3-d] Oxazole Fusion Patterns

The naphtho[1,2-d]oxazole connectivity in CAS 189760-44-9 places the oxazole nitrogen at the β-position and the oxygen at the α-position of the naphthalene skeleton, a structural arrangement confirmed by X-ray crystallography on a closely related naphthoxazole compound where the N atom locates at the β-position [1]. This regioisomer is structurally distinct from the naphtho[2,1-d]oxazole series (where the oxazole is fused at the 2,1-positions of naphthalene; exemplified by CAS 168628-57-7) and from the naphtho[2,3-d]oxazole series, which has been utilized as a core scaffold in antiallergic tetrahydronaphthoxazole patents [2]. The different fusion patterns produce different spatial orientations of the phenyl substituent relative to the naphthalene plane and different electronic distributions across the heterocyclic system. In photophysical studies of 2-phenylnaphthoxazole derivatives, the fusion position directly affects fluorescence emission properties, as demonstrated for naphth[2,3-d]oxazole derivatives that exhibit crystalline-state fluorescence with emission maxima sensitive to para-substitution on the phenyl ring [3].

Fusion Topology
Class-level
Naphtho[1,2-d] connectivity: N at β, O at α; distinct from [2,1-d] and [2,3-d] regioisomers
Fusion pattern may affect catalyst geometry and target engagement; regioisomer review needed
X-ray on analog; photophysical differences reported for class
Regioisomer selectivity Scaffold-based design Fused heterocycle procurement

Oxidation State Differentiation: Tetrahydronaphthoxazole (Partially Saturated) vs. Fully Aromatic Naphthoxazole Scaffolds

CAS 189760-44-9 contains a tetrahydronaphthalene-derived ring system—specifically, the 3a,4,5,9b-tetrahydro moiety—meaning that one of the naphthalene rings is partially saturated with four additional hydrogen atoms compared to the fully aromatic 2-phenylnaphtho[1,2-d]oxazole (CAS 3574-02-5, molecular formula C₁₇H₁₁NO, MW 245.28) [1]. The partially saturated scaffold introduces two sp³-hybridized bridgehead carbons (positions 3a and 9b), creating a non-planar, puckered conformation at the ring junction. This contrasts with the planar, fully conjugated aromatic naphthoxazole system. Computed properties for the related (3aS,9bR) enantiomer list an sp³ carbon fraction of 0.24, confirming the mixed sp²/sp³ character of the tetrahydronaphthoxazole scaffold [2]. The conformational constraint imposed by the cis-fused tetrahydronaphthalene ring system influences both the spatial orientation of the 2-phenyl substituent and the accessibility of the oxazole nitrogen for metal coordination or hydrogen bonding, properties that are absent in the planar aromatic analog.

Saturation State
Class-level
Partially saturated tetrahydronaphtho (sp³ fraction ~0.24); planar aromatic analog (sp³=0)
Saturation alters conformational flexibility; aromatic analog serves different design objectives
Computed properties from enantiomer data sheet; specific isomer MW ~249.31 vs 245.28
Conformational flexibility Saturation state Pharmacophore design

2-Arylnaphthoxazole Framework as a Phosphine-Free Palladium Ligand Platform: Class-Level Catalytic Relevance

The 2-arylnaphthoxazole ligand class, to which the scaffold of CAS 189760-44-9 belongs, has been demonstrated to form air- and moisture-stable palladium(II) complexes that function as efficient phosphine-free catalysts for Heck reactions with aryl bromides and ethyl acrylate. Specifically, palladacycle complexes 2a–2c and 4 derived from 2-arylnaphthoxazole ligands, using catalyst loadings as low as 0.01 mol% (complex 2c) in the presence of n-Bu₄NBr and K₂CO₃ in DMF at 140 °C, provided coupled products in moderate to high yields [1]. Water-soluble variants of these 2-arylnaphthoxazole-derived palladium complexes have also been applied as phosphine-free catalysts for Suzuki reactions in aqueous solvent [2]. This class-level evidence establishes the 2-arylnaphthoxazole scaffold—and by structural analogy, the tetrahydronaphtho[1,2-d]oxazole core of CAS 189760-44-9—as a viable ligand precursor for developing air-stable, phosphine-free palladium catalysts. The tetrahydronaphtho variant introduces additional conformational rigidity at the bridgehead that may influence the geometry of the resulting palladacycle relative to fully aromatic naphthoxazole-derived complexes.

Catalytic Framework
Class-level
2-Arylnaphthoxazole Pd complexes: Heck coupling at 0.01 mol% loading, phosphine-free, moderate to high yields
Tetrahydronaphtho variant may offer unexplored stereochemical dimension for catalyst tuning
Data from published Pd complexes; individual performance requires validation
Palladium catalysis Phosphine-free ligand Cross-coupling

Recommended Application Scenarios for (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole (CAS 189760-44-9)


Chiral Medicinal Chemistry Library Design Requiring Defined Bridgehead Stereochemistry

Medicinal chemistry programs that require a conformationally constrained, non-planar heterocyclic scaffold with defined (3aR,9bS) absolute stereochemistry should procure CAS 189760-44-9 rather than its (3aS,9bR) enantiomer (CAS 1514923-13-7) [1]. The tetrahydronaphtho[1,2-d]oxazole core, with its cis-fused ring junction and mixed sp²/sp³ character (computed sp³ carbon fraction ~0.24) [1], provides a three-dimensional scaffold topology that differs fundamentally from the planar, fully aromatic 2-phenylnaphtho[1,2-d]oxazole (CAS 3574-02-5) [2]. The patent precedent for tetrahydronaphthoxazoles as antiallergic agents—where the tetrahydronaphtho[2,3-d]oxazole scaffold demonstrated activity in the passive cutaneous anaphylaxis (PCA) screen and inhibited histamine release from passively sensitized rat mast cells (RMC) [3]—provides class-level validation that hydrogenated naphthoxazole scaffolds can engage biological targets relevant to allergic and inflammatory pathways. The (3aR,9bS) isomer offers a specific stereochemical starting point for exploring stereochemistry-activity relationships within this pharmacophore space.

Development of Chiral Phosphine-Free Palladium Catalyst Systems

Research groups investigating air-stable, phosphine-free palladium catalysts for cross-coupling should consider CAS 189760-44-9 as a chiral ligand precursor. The 2-arylnaphthoxazole ligand class has been validated in palladacycle-catalyzed Heck reactions at catalyst loadings as low as 0.01 mol%, providing moderate to high yields under phosphine-free conditions at 140 °C in DMF [4]. Water-soluble variants of these complexes have also been shown to catalyze Suzuki reactions in aqueous media [5]. CAS 189760-44-9 introduces an additional stereochemical variable—the (3aR,9bS) configuration at the tetrahydronaphtho bridgehead—that is absent in previously studied planar aromatic naphthoxazole ligands. This creates an opportunity to investigate whether the chiral, non-planar scaffold imparts enantioselectivity or altered catalytic kinetics compared to the achiral aromatic 2-arylnaphthoxazole systems already characterized.

Structure-Activity Relationship Studies on Naphthoxazole-Derived Bioactive Scaffolds

The tetrahydronaphtho[1,2-d]oxazole core of CAS 189760-44-9 represents a distinct saturation state within the naphthoxazole SAR landscape. While fully aromatic naphthoxazoles have been evaluated for DNA-binding (binding constant K = 6.16 × 10³ M⁻¹, compound/DNA stoichiometry 1:1) [6] and antitubercular activity (MIC values ranging from 0.78 to 6.25 μg/mL against susceptible and resistant Mycobacterium tuberculosis strains) [7], the partially saturated tetrahydronaphthoxazole scaffold remains comparatively unexplored in these biological contexts. The (3aR,9bS) isomer of CAS 189760-44-9, with its non-planar conformation and defined stereochemistry, can serve as a systematic comparator to the aromatic naphthoxazole series, enabling researchers to deconvolute the contributions of scaffold planarity, conformational flexibility, and absolute stereochemistry to biological target engagement.

Asymmetric Synthesis Methodology Development Using Chiral Naphthalene-Fused Oxazole Templates

The broader class of chiral naphthyloxazolines has an established track record in asymmetric synthesis methodology. Chiral 2-naphthyloxazolines have been employed as chiral auxiliaries for asymmetric tandem additions, producing enantiomerically pure 1,2,2-trisubstituted-1,2-dihydronaphthalenes [8], and for asymmetric additions leading to tetracyclic terpene ring systems related to aphidicolin, scopadulcic acid, and kauranes [9]. While these literature precedents employ the oxazoline (dihydrooxazole) rather than the oxazole oxidation state, and use 2-naphthyl rather than 2-phenyl substitution, they establish the principle that chiral naphthalene-fused oxazole/oxazoline templates can effectively transfer stereochemical information in C–C bond-forming reactions. CAS 189760-44-9 offers a structurally related but chemically distinct chiral template—an oxazole (not oxazoline) with a 2-phenyl substituent and a tetrahydronaphthalene backbone—for exploring novel asymmetric transformations that leverage the different electronic and steric properties of the oxazole ring compared to the oxazoline system.

Application
Selection Property
Validation Focus
Chiral med chem library design
Bridgehead stereochemistry (3aR,9bS)
Enantiomeric purity and stereochemical attribution review
Phosphine-free Pd catalyst development
Chiral tetrahydronaphthoxazole ligand scaffold
Catalytic activity and enantioselectivity potential review
Naphthoxazole SAR studies
Partially saturated vs planar scaffold comparison
Biological endpoint context across saturation states
Asymmetric synthesis methodology
Chiral oxazole template with 2-phenyl group
Diastereoselectivity and stereochemical transfer context
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